molecular formula C19H36O2 B1329556 Hexadecyl acrylate CAS No. 13402-02-3

Hexadecyl acrylate

Cat. No. B1329556
Key on ui cas rn: 13402-02-3
M. Wt: 296.5 g/mol
InChI Key: PZDUWXKXFAIFOR-UHFFFAOYSA-N
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Patent
US06147068

Procedure details

Hexadecanylacrylate was prepared by dissolving 10 g of hexadecanol in 50 ml of benzene. A 1.2 molar excess of acryloylchloride was added to the mixture and refluxed at 80° C. for 24 hours with stirring. The reaction mixture was allowed to cool to room temperature and the solvent was removed by roto-evaporation and room temperature water bath. The product was redissolved and 100 ml of diethyl ether and extracted five times with an equal volume of 10% NaHCO3 in a separatory funnel. The ether fraction was isolated and the solvent was removed by roto-evaporation at room temperature followed by vacuum drying in a room temperature oven. Hexadecanylacrylate is represented by the formula (XI): ##STR13##
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[C:18](Cl)(=[O:21])[CH:19]=[CH2:20]>C1C=CC=CC=1>[CH2:1]([O:17][C:18](=[O:21])[CH:19]=[CH2:20])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was removed by roto-evaporation and room temperature water bath
DISSOLUTION
Type
DISSOLUTION
Details
The product was redissolved
EXTRACTION
Type
EXTRACTION
Details
100 ml of diethyl ether and extracted five times with an equal volume of 10% NaHCO3 in a separatory funnel
CUSTOM
Type
CUSTOM
Details
The ether fraction was isolated
CUSTOM
Type
CUSTOM
Details
the solvent was removed by roto-evaporation at room temperature
CUSTOM
Type
CUSTOM
Details
drying in a room temperature oven

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC)OC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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